Bicyclo[2,2,1]heptane-2-carboxaldehyde (CAS 19396-83-9 / 3574-55-8), also known as norbornane-2-carboxaldehyde, is a fully saturated, bridged bicyclic aldehyde [1]. It serves as a highly stable, conformationally restricted building block in organic synthesis and pharmaceutical manufacturing . Unlike its unsaturated analogs, it provides a rigid steric framework without the reactivity of a double bond, making it an ideal precursor for applications requiring high thermal stability and precise stereocontrol during scale-up.
Generic substitution with the unsaturated 5-norbornene-2-carboxaldehyde introduces severe process liabilities, as the double bond is highly prone to spontaneous polymerization and Diels-Alder side reactions during thermal processing . Furthermore, the unsaturated analog exhibits homoconjugation, which electronically alters the stereochemical outcomes of downstream reactions such as enamine synthesis [1]. Substituting with the monocyclic cyclohexanecarboxaldehyde also fails, as it lacks the rigid bridged bicyclic framework, resulting in conformational flexibility that compromises the precise steric trajectories required for high-affinity drug scaffolds.
5-norbornene-2-carboxaldehyde contains a highly reactive double bond that makes it susceptible to spontaneous oligomerization and Diels-Alder side reactions under thermal stress . In contrast, bicyclo[2,2,1]heptane-2-carboxaldehyde is fully saturated, completely eliminating diene-related polymerization and ensuring high thermal stability during distillation and scale-up .
| Evidence Dimension | Susceptibility to thermal polymerization |
| Target Compound Data | Zero diene-related polymerization risk under standard thermal processing |
| Comparator Or Baseline | 5-Norbornene-2-carboxaldehyde (highly prone to diene-mediated oligomerization) |
| Quantified Difference | Complete elimination of double-bond reactivity and associated yield losses |
| Conditions | Thermal processing and long-term storage |
Procurement of the saturated analog prevents severe yield losses and purification bottlenecks caused by spontaneous polymerization of the unsaturated precursor.
In the synthesis of bicyclic enamines, the presence of a double bond in 5-norbornene-2-carboxaldehyde induces homoconjugation, which electronically stabilizes specific transition states and skews the cis/trans isomer ratio [1]. Bicyclo[2,2,1]heptane-2-carboxaldehyde lacks this pi-system, ensuring that stereocontrol is governed purely by the predictable steric bulk of the rigid bicyclic framework [1].
| Evidence Dimension | Electronic interference in stereocontrol (Homoconjugation) |
| Target Compound Data | Absent (stereocontrol is purely steric) |
| Comparator Or Baseline | 5-Norbornene-2-carboxaldehyde (exhibits homoconjugation altering cis/trans enamine ratios) |
| Quantified Difference | Shift from electronically biased isomer ratios to purely steric-controlled predictable ratios |
| Conditions | Enamine formation with secondary amines (e.g., pyrrolidine, piperidine) |
For predictable stereocontrol in downstream pharmaceutical intermediates, avoiding homoconjugation-induced isomer shifts is critical for reproducible batch manufacturing.
While cyclohexanecarboxaldehyde offers a saturated ring, it exists in a dynamic equilibrium of flexible chair conformations [1]. Bicyclo[2,2,1]heptane-2-carboxaldehyde features a bridged bicyclic framework that locks the molecule into a rigid geometry, restricting the formyl group to distinct endo or exo trajectories without conformational scrambling [1].
| Evidence Dimension | Conformational flexibility |
| Target Compound Data | Rigid bridged bicyclic structure (locked conformation) |
| Comparator Or Baseline | Cyclohexanecarboxaldehyde (dynamic chair-chair equilibrium) |
| Quantified Difference | Elimination of ring-flipping flexibility in favor of a fixed steric trajectory |
| Conditions | Scaffold design for high-affinity receptor binding or rigid polymer end-capping |
Buyers designing conformationally restricted drug scaffolds must select the bridged bicyclic compound to prevent the conformational scrambling inherent to monocyclic alternatives.
Where conformationally restricted, rigid bicyclic frameworks are required to lock drug candidates into high-affinity binding conformations without the risk of double-bond side reactions [1].
Where the aldehyde acts as a bulky, rigid terminating group for polymers, and the saturated nature prevents unwanted cross-linking or degradation during high-temperature extrusion [2].
Where predictable cis/trans isomer ratios are required for downstream asymmetric synthesis, necessitating an aldehyde free from homoconjugation effects [1].